molecular formula C11H11N3O2 B2562041 N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 305346-11-6

N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2562041
CAS RN: 305346-11-6
M. Wt: 217.228
InChI Key: BKMBTJGJVAOPOF-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids and can participate in hydrogen bonding . The methoxyphenyl part of the molecule suggests the presence of a phenyl ring with a methoxy group attached, which could influence the compound’s solubility and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a cyclization reaction or a substitution reaction on an existing pyrazole . The carboxamide group could be introduced through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the pyrazole ring, the carboxamide group, and the methoxyphenyl group. These groups could engage in various non-covalent interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring might participate in electrophilic substitution reactions, while the carboxamide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide, are synthesized using various methods, such as condensation followed by cyclization or multicomponent reactions (MCRs), under different conditions like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods result in potential yields of pyrazole appended heterocyclic skeletons under simple reaction conditions or microwave irradiation, providing valuable strategies for further design of active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Biological Activities

Pyrazole derivatives are identified as having a broad range of therapeutic potential, including antibacterial, anticancer, antifungal, antioxidant, α-glucosidase and α-amylase inhibitory, anti-inflammatory, antimycobacterial, antimalarial activities, and more. The use of multicomponent reactions (MCRs) has become increasingly popular for the synthesis of these biologically active molecules, demonstrating the diverse applications of pyrazole derivatives in pharmaceutical and medicinal chemistry (Becerra et al., 2022).

Antioxidant Activity Analysis

Various analytical methods are employed to determine the antioxidant activity of compounds, including pyrazole derivatives. These methods are based on chemical reactions assessing the kinetics or reaching the equilibrium state, relying on spectrophotometry to monitor the occurrence of characteristic colors or the discoloration of the solutions to be analyzed. These assays have been successfully applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples, highlighting the importance of pyrazole derivatives in antioxidant studies (Munteanu & Apetrei, 2021).

Therapeutic Applications

Pyrazoline analogs, closely related to pyrazole derivatives, have shown significant therapeutic efficacy across various pharmacological agents. Research on potential new drug candidates bearing the pyrazoline moiety has increased due to their extensive pharmacological effects, such as antimicrobial, anti-inflammatory, antidepressant, anticancer activities, and more. This highlights the potential of N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide and similar compounds in the development of new therapeutic agents (Ganguly & Jacob, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are biologically active and can interact with various enzymes and receptors .

Safety and Hazards

As with any chemical compound, handling “N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study and application of “N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide” would depend on its properties and potential uses. For instance, if it shows biological activity, it could be further studied as a potential pharmaceutical compound .

properties

IUPAC Name

N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-10-5-3-2-4-8(10)13-11(15)9-6-7-12-14-9/h2-7H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMBTJGJVAOPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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